2-(Butan-2-yl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
22493-93-2 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-butan-2-ylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14-12/h4-10H,3H2,1-2H3 |
InChI Key |
DGOZIOPKJJGGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butan 2 Yl Quinoline and Its Structural Analogues
Classical Quinoline (B57606) Synthesis Approaches for 2-Substituted Derivatives
The foundational methods for quinoline synthesis have been known for over a century and continue to be relevant. rsc.orgnih.gov These classical reactions typically involve the condensation of anilines or related aromatic amines with carbonyl compounds or their equivalents under acidic or basic conditions.
Friedländer Reaction and its Adaptations
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and straightforward method for preparing quinolines. nih.govwikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. jk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org
The mechanism of the Friedländer reaction is thought to proceed through two possible pathways. wikipedia.orgcdnsciencepub.com The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. cdnsciencepub.comcdnsciencepub.com The second proposed mechanism begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org The reaction is generally considered to proceed via a slow intermolecular aldol condensation as the initial step. cdnsciencepub.comcdnsciencepub.com
Adaptations of the Friedländer synthesis have expanded its utility. For instance, using 2-aminobenzyl alcohols in place of the traditional 2-aminoaryl carbonyl compounds has been demonstrated in a modified approach. researchgate.net Furthermore, the reaction conditions have been optimized using various catalysts, including ionic liquids, solid acid catalysts like montmorillonite (B579905) K-10 and nano-crystalline sulfated zirconia, and even under catalyst-free conditions in water. nih.govtubitak.gov.trorganic-chemistry.org These modifications often lead to improved yields, milder reaction conditions, and more environmentally friendly procedures. nih.govorganic-chemistry.org
| Catalyst/Condition | Reactants | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid (solvent-free, microwave) | 2-Aminoaryl ketone, Ketone | Polysubstituted quinoline | High | organic-chemistry.org |
| Iodine | 2-Aminoaryl ketone, Ketone | Polysubstituted quinoline | High | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | 2-Aminoaryl ketone, Ketone | Functionalized quinoline | High | organic-chemistry.org |
| Water (catalyst-free) | 2-Aminobenzaldehyde (B1207257), Ketone | Polysubstituted quinoline | up to 97% | organic-chemistry.org |
| Benzylamine (on-water) | 2-Aminochalcone derivatives | 2-Substituted quinoline | Excellent | researchgate.net |
| Choline chloride-zinc chloride DES | 2-Aminobenzophenone, Ketone | Polysubstituted quinoline | Excellent | researchgate.net |
Skraup and Doebner-Miller Syntheses for Alkylquinolines
The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines, often unsubstituted at the hetero-ring. nih.goviipseries.orgwikipedia.org The reaction typically involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com A key step in the Skraup synthesis is the dehydration of glycerol to acrolein, which then reacts with the aniline. pharmaguideline.com
The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. nih.govwikipedia.orgsynarchive.com In this reaction, an α,β-unsaturated aldehyde or ketone is used in place of glycerol. nih.govwikipedia.org This method is a common route to 2-substituted quinolines. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org However, a limitation of the Doebner-Miller reaction is that it can be unsuitable for sterically hindered α,β-unsaturated aldehydes. researchgate.net
| Reaction | Reactants | Product | Key Features | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | Produces unsubstituted quinolines. | iipseries.orgwikipedia.orgpharmaguideline.com |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | Allows for the synthesis of 2- and 4-substituted quinolines. | nih.govwikipedia.org |
Combes Synthesis for 2,4-Disubstituted Quinolines
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting anilines with β-diketones under acidic conditions. wikipedia.orgwikiwand.comquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration. wikipedia.org Concentrated sulfuric acid is a common catalyst, though polyphosphoric ester has also been shown to be an effective dehydrating agent. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric effects of the substituents on the β-diketone and the electronic properties of the aniline. wikipedia.org An extension of this method has been reported for the synthesis of 2,4-diethylquinoline (B99327) from 3,5-heptanedione (B1630319) and aniline. tandfonline.com
Modern Catalytic Approaches for 2-Alkylquinoline Formation
In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of 2-alkylquinolines, offering milder reaction conditions, greater functional group tolerance, and novel reaction pathways.
Transition-Metal-Catalyzed Cyclization and Annulation Reactions
Transition-metal catalysis, particularly with palladium and rhodium, has significantly advanced the synthesis of quinolines. rsc.orgrsc.orgnih.gov These methods often allow for the rapid construction of complex molecules in a single step. nih.gov
Palladium-catalyzed reactions have been widely applied in quinoline synthesis. nih.gov For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed to produce quinolines without the need for acids or bases. rsc.org Another approach involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov Palladium catalysis has also been utilized in the C8-selective arylation of quinoline N-oxides, a regioselectivity that is unusual for palladium. acs.org
Rhodium catalysts have also proven effective in quinoline synthesis. rsc.orgrsc.orgacs.org A rhodium(III)-catalyzed [4+2] annulation of N-arylmethanimines with vinylene carbonate provides access to C3,C4-nonsubstituted quinolines. acs.org Rhodium-catalyzed redox-neutral [3+3] cycloaddition of anilines with CF3-ynones has been used to synthesize 2-trifluoromethylquinolines. rsc.org Furthermore, rhodium(I)-catalyzed annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines has been developed to create novel polycyclic scaffolds. nih.gov
| Catalyst System | Reaction Type | Reactants | Product | Reference |
| Palladium | Oxidative Cyclization | Aryl allyl alcohols, Anilines | Quinolines | rsc.org |
| Palladium | Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | 2-Arylquinolines | nih.gov |
| Rhodium(III) | [4+2] Annulation | N-Arylmethanimines, Vinylene carbonate | C3,C4-Nonsubstituted quinolines | acs.org |
| Rhodium | [3+3] Cycloaddition | Anilines, CF3-ynones | 2-Trifluoromethylquinolines | rsc.org |
| Rhodium(I) | Annulation | Bicyclo[1.1.0]butyl-substituted dihydroquinolines | 1-Methylene-5-azacyclopropa[cd]indenes | nih.gov |
Visible-Light Photoredox Catalysis in 2-Alkylquinoline Synthesis
Visible-light photoredox catalysis has emerged as a mild and environmentally friendly strategy for organic synthesis. rsc.orgnih.gov This approach utilizes a photocatalyst that, upon activation by visible light, can initiate chemical transformations via single-electron transfer. rsc.org
This methodology has been successfully applied to the synthesis of substituted 2-alkylquinolines. rsc.org The condensation of anilines and alkenyl ethers can be achieved using visible-light photoredox catalysis, providing a straightforward route to these compounds under mild conditions with good yields and broad substrate scope. rsc.orgrsc.org This technique offers a modern and sustainable alternative to traditional methods for constructing the 2-alkylquinoline scaffold. nih.govmdpi.com
| Reaction | Reactants | Key Features | Reference |
| Condensation | Anilines, Alkenyl ethers | Mild conditions, good substrate scope, high yields. | rsc.orgrsc.org |
Environmentally Conscious Synthetic Protocols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2-alkylquinolines, including 2-(butan-2-yl)quinoline, traditional methods like the Friedländer and Doebner-von Miller reactions are often associated with harsh conditions and the use of hazardous reagents. wikipedia.orgwikipedia.orgiipseries.org Consequently, significant research has been directed towards developing greener alternatives.
One prominent green approach is the use of water as a solvent. A catalyst-free Friedländer reaction for the synthesis of quinolines has been successfully conducted in water at 70°C, offering high yields and avoiding the need for toxic organic solvents. organic-chemistry.org This method's high polarity of water was found to enhance reaction efficiency compared to ethanol. organic-chemistry.org Such a protocol could be adapted for the synthesis of this compound by reacting 2-aminobenzaldehyde with 3-methyl-2-pentanone.
The use of solid acid catalysts is another key strategy in green quinoline synthesis. These catalysts can often be recovered and reused, minimizing waste. For instance, a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst has been employed for the Döebner-von Miller synthesis of quinolines under solvent-free conditions, accommodating both aromatic and aliphatic α,β-unsaturated aldehydes. sioc-journal.cn Vapour phase synthesis using acid-treated clays (B1170129) like K10 montmorillonite also presents a promising green alternative to liquid-phase syntheses, offering continuous production and simplified product recovery. researchgate.net
Microwave-assisted synthesis has also emerged as an energy-efficient and rapid method for preparing quinoline derivatives. tubitak.gov.tr Furthermore, electrochemical methods offer a sustainable one-step synthesis of quinolines from readily available nitro compounds, operating under mild conditions with high atom economy. wikipedia.org The table below summarizes various environmentally friendly catalytic systems that could be applied to the synthesis of 2-alkylquinolines.
Table 1: Environmentally Conscious Catalytic Systems for 2-Alkylquinoline Synthesis
| Catalyst System | Reaction | Solvent | Key Advantages |
|---|---|---|---|
| None | Friedländer Reaction | Water | Catalyst-free, green solvent, high yields. organic-chemistry.org |
| Ag(I)-exchanged Montmorillonite K10 | Döebner-von Miller Reaction | Solvent-free | Recyclable catalyst, good to excellent yields. sioc-journal.cn |
| K10 Montmorillonite | Vapour Phase Synthesis | Vapour Phase | Continuous production, simplified recovery. researchgate.net |
| Bismuth(III) chloride | Condensation | Ethanol (Microwave) | Rapid, non-corrosive, low-cost catalyst. tubitak.gov.tr |
| Constant-current electrolysis | Electrosynthesis from nitro compounds | - | Reagent-free, mild conditions, high atom economy. wikipedia.org |
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The butan-2-yl substituent in this compound introduces a chiral center, making stereoselective synthesis a critical aspect for accessing enantiomerically pure forms of the molecule and its derivatives.
The enantioselective synthesis of chiral 2-alkylquinolines can be approached through various catalytic asymmetric reactions. While specific examples for this compound are scarce, methods developed for other chiral 2-alkylquinolines provide a strong foundation.
One notable strategy involves the asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines via an enantioselective aza-Michael reaction. This approach has been used to prepare optically active tetrahydroquinoline intermediates that can be further transformed into various alkaloids. The development of chiral catalysts is central to these transformations. For instance, ruthenium complexes of substituted 8-hydroxyquinolines have been utilized as catalysts in the Friedländer synthesis to produce chiral quinoline derivatives. sioc-journal.cn The ligand structure plays a crucial role in the catalytic performance and enantioselectivity.
Diastereoselective synthesis is particularly relevant when creating additional stereocenters in the quinoline ring, especially in the synthesis of tetrahydroquinoline derivatives. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been developed to construct a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities. nih.gov This method offers a straightforward route to complex tetrahydroquinoline scaffolds.
Another approach involves the Hf(OTf)₄-catalyzed substitution/cyclization of 2-aminobenzyl alcohols with styrenes, leading to cis-2,4-substituted tetrahydroquinolines in good yield and diastereoselectivity. researchgate.net The table below highlights some diastereoselective synthetic strategies applicable to quinoline derivatives.
Table 2: Diastereoselective Synthetic Strategies for Quinolines
| Reaction Type | Key Reagents/Catalysts | Product Type | Diastereoselectivity |
|---|---|---|---|
| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-quinone methides, cyanoalkenes | 4-Aryl-substituted tetrahydroquinolines | High |
| Substitution/Cyclization | 2-Aminobenzyl alcohols, styrenes, Hf(OTf)₄ | cis-2,4-Disubstituted tetrahydroquinolines | Good |
| Double Michael Strategy | Curcumins, arylidenemalonates, aq. KOH, TBAB | Highly functionalized cyclohexanones | Complete in most cases |
| Prins Cyclization | 3-Bromobut-3-en-1-ols, aldehydes | 2,6-Disubstituted tetrahydropyranones | Excellent |
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective syntheses of this compound. This involves a systematic study of various parameters such as catalyst, solvent, temperature, and reaction time.
For the Friedländer synthesis, a wide array of catalysts has been explored to improve yields and reaction rates. These include Lewis acids, Brønsted acids, and metal complexes. wikipedia.orgnih.govjk-sci.com For example, ruthenium complexes of substituted 8-hydroxyquinolines have been shown to be effective catalysts, with the electronic properties of the ligand influencing the catalytic activity. sioc-journal.cn The use of microwave irradiation in conjunction with catalysts like p-toluenesulfonic acid has been shown to significantly reduce reaction times under solvent-free conditions. organic-chemistry.org
In the context of the Doebner-von Miller reaction, the use of a two-phase solvent system has been shown to be advantageous for improving yields and simplifying the work-up process. researchgate.net The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. wikipedia.orgiipseries.org The optimization would involve screening different acid catalysts and their concentrations, as well as the organic-aqueous phase ratio.
Process development also extends to the choice of starting materials. For instance, in an improved Skraup–Doebner–Von Miller reaction, acrolein diethyl acetal (B89532) has been used as a stable and effective three-carbon annulation partner with various aniline substrates. The table below presents a selection of catalytic systems and conditions that have been optimized for the synthesis of substituted quinolines and could be adapted for this compound.
Table 3: Optimized Catalytic Systems for Substituted Quinoline Synthesis
| Reaction | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Friedländer | Ruthenium complex of 5-methyl-8-hydroxyquinoline | - | Optimized | up to 73% (for 2-phenylquinoline) sioc-journal.cn |
| Friedländer | p-Toluenesulfonic acid | Solvent-free (Microwave) | Optimized | High |
| Friedländer | None | Water | 70°C | up to 97% organic-chemistry.org |
| Doebner-von Miller | HCl | Toluene/Water (biphasic) | 111°C | Moderate to good |
| Doebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | Optimized | Good to excellent sioc-journal.cn |
Chemical Reactivity and Transformation Pathways of 2 Butan 2 Yl Quinoline
Reactions Involving the Quinoline (B57606) Heterocycle
The quinoline ring system, being a heteroaromatic compound, can undergo several types of reactions, most notably electrophilic and nucleophilic substitutions. The nitrogen atom in the ring deactivates the pyridine (B92270) part of the molecule towards electrophilic attack, while activating it for nucleophilic substitution. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. For quinoline, these reactions, such as nitration, halogenation, and sulfonation, predominantly occur on the benzene ring, typically at positions 5 and 8. researchgate.netmasterorganicchemistry.com The presence of the butan-2-yl group at position 2, being a weak electron-donating group, can influence the regioselectivity of these substitutions. youtube.com
Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4. libretexts.org In the case of 2-(butan-2-yl)quinoline, the position is already substituted. However, if a good leaving group were present at position 4, nucleophilic substitution could occur. Reactions with strong nucleophiles like organolithium or Grignard reagents can lead to the addition to the quinoline ring. libretexts.orgucalgary.ca For instance, treatment of quinolines with organometallic reagents can result in the formation of new carbon-carbon bonds. ucalgary.ca
Table 1: Representative Reactions of the Quinoline Heterocycle
| Reaction Type | Reagents and Conditions | Typical Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 8-nitro-2-(butan-2-yl)quinoline |
| Bromination | Br₂/FeBr₃ | 5-Bromo- and 8-bromo-2-(butan-2-yl)quinoline |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
| Nucleophilic Addition | R-Li or R-MgX | Addition products at position 4 |
Chemical Transformations of the Butan-2-yl Side Chain
The butan-2-yl side chain attached to the quinoline ring can undergo reactions typical of alkyl groups, particularly at the benzylic-like position (the carbon atom directly attached to the quinoline ring).
Oxidation: The alkyl side chain can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain of alkylbenzenes to a carboxylic acid. pressbooks.publibretexts.orgopenstax.orgcsbsju.edulibretexts.org For this compound, this would involve the cleavage of the carbon-carbon bonds of the side chain, leading to the formation of quinoline-2-carboxylic acid. This reaction typically requires the presence of a hydrogen atom on the benzylic carbon. csbsju.edulibretexts.org
Free Radical Halogenation: The benzylic position of the butan-2-yl group is susceptible to free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the selective bromination at the carbon atom attached to the quinoline ring. openstax.org
Table 2: Chemical Transformations of the Butan-2-yl Side Chain
| Reaction Type | Reagents and Conditions | Product |
|---|
Oxidation and Reduction Reactions of this compound
Oxidation: Besides the side-chain oxidation mentioned above, the nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This is a common reaction for nitrogen-containing heterocycles and can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA). The resulting this compound N-oxide can then be used in further functionalization reactions, as the N-oxide group activates the C2 position for certain transformations. mdpi.comrsc.org
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the heterocyclic part of the quinoline system. Using catalysts like platinum, palladium, or rhodium with hydrogen gas can lead to the formation of 1,2,3,4-tetrahydro-2-(butan-2-yl)quinoline. acs.orgresearchgate.netresearchgate.netrsc.org The specific conditions, such as the catalyst, solvent, and pressure, can influence the outcome and selectivity of the reduction. For instance, iridium-based catalysts have been shown to be highly effective for the enantioselective hydrogenation of 2-alkylquinolines, yielding optically active tetrahydroquinolines. acs.org Other reducing agents, such as metal hydrides in the presence of catalysts, can also be employed. nih.govresearchgate.netnih.gov
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or [Ir(COD)Cl]₂/ligand | 1,2,3,4-Tetrahydro-2-(butan-2-yl)quinoline |
| Hydrosilylation/Reduction | Phenylsilane (PhSiH₃) with a magnesium catalyst | 1,4-Dihydro- or 1,2-dihydro-2-(butan-2-yl)quinoline derivatives |
Derivatization Strategies for Functional Group Elaboration on this compound
The versatile reactivity of both the quinoline ring and the butan-2-yl side chain allows for numerous derivatization strategies to introduce new functional groups.
C-H Functionalization: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds, which is an atom-economical approach. mdpi.comrsc.orgrsc.orgnih.gov For this compound, C-H activation can be directed to various positions on the quinoline ring, often using transition metal catalysts like palladium, rhodium, or copper. mdpi.comrsc.org This allows for the introduction of alkyl, aryl, or other functional groups.
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov To apply these methods to this compound, a halogenated derivative (e.g., a bromo- or iodo-substituted quinoline) would first be prepared. This halogenated intermediate can then be coupled with a variety of partners, such as boronic acids (Suzuki), amines (Buchwald-Hartwig), or other organometallic reagents, to introduce a wide range of functional groups onto the quinoline scaffold. nih.gov
Derivatization via the N-oxide: As mentioned, the formation of the N-oxide activates the 2-position. While this compound is already substituted at this position, this strategy is highly relevant for other quinoline derivatives and highlights a general principle of quinoline chemistry. mdpi.comrsc.org
Table 4: Derivatization Strategies
| Strategy | Description | Example Reaction |
|---|---|---|
| C-H Arylation | Direct coupling of a C-H bond with an aryl halide or equivalent, typically catalyzed by a transition metal. | This compound + Aryl-X → Aryl-substituted this compound |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halo-quinoline with a boronic acid. | Bromo-2-(butan-2-yl)quinoline + R-B(OH)₂ → R-substituted this compound |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a halo-quinoline with an amine. | Bromo-2-(butan-2-yl)quinoline + R₂NH → R₂N-substituted this compound |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Butan 2 Yl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-(Butan-2-yl)quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound displays characteristic signals for both the quinoline (B57606) ring and the butan-2-yl substituent. The aromatic region of the spectrum is expected to show a series of multiplets corresponding to the six protons of the quinoline core. Due to the electron-withdrawing nature of the nitrogen atom, the protons on the heterocyclic ring (at positions 3 and 4) and the proton at position 8 are typically shifted downfield compared to those on the carbocyclic ring. uncw.edu
The protons of the butan-2-yl group will appear in the aliphatic region of the spectrum. A methine proton (CH) directly attached to the quinoline ring is expected to be the most downfield of the aliphatic signals. This proton will be split by the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons will appear as a multiplet due to coupling with both the methine and the terminal methyl protons. The two methyl groups of the sec-butyl substituent will likely appear as a doublet and a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Quinoline H-3 | 7.2-7.4 | d |
| Quinoline H-4 | 8.0-8.2 | d |
| Quinoline H-5 | 7.7-7.9 | d |
| Quinoline H-6 | 7.4-7.6 | t |
| Quinoline H-7 | 7.6-7.8 | t |
| Quinoline H-8 | 8.0-8.2 | d |
| Butan-2-yl CH | 3.0-3.3 | sextet |
| Butan-2-yl CH₂ | 1.7-1.9 | m |
| Butan-2-yl CH₃ (next to CH) | 1.3-1.5 | d |
| Butan-2-yl CH₃ (terminal) | 0.9-1.1 | t |
Note: Predicted values are based on typical chemical shifts for quinoline and alkyl-substituted aromatic compounds. pdx.edu Actual values may vary depending on the solvent and experimental conditions. Coupling constants (J) for vicinal protons on the quinoline ring are typically in the range of 7-9 Hz. libretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 13 distinct carbon signals are expected: nine for the quinoline ring and four for the butan-2-yl group. The carbon atoms of the quinoline ring typically resonate in the range of 120-150 ppm, with the carbon atom at position 2, being attached to the nitrogen and the butyl group, appearing significantly downfield. researchgate.net The carbons of the butan-2-yl substituent will appear in the aliphatic region (10-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline C-2 | 160-165 |
| Quinoline C-3 | 120-125 |
| Quinoline C-4 | 135-140 |
| Quinoline C-4a | 128-132 |
| Quinoline C-5 | 125-129 |
| Quinoline C-6 | 126-130 |
| Quinoline C-7 | 127-131 |
| Quinoline C-8 | 129-133 |
| Quinoline C-8a | 147-151 |
| Butan-2-yl C-1' (CH) | 40-45 |
| Butan-2-yl C-2' (CH₂) | 30-35 |
| Butan-2-yl C-3' (CH₃) | 20-25 |
| Butan-2-yl C-4' (CH₃) | 10-15 |
Note: Predicted values are based on typical chemical shifts for substituted quinolines and alkanes. researchgate.net The exact chemical shifts can be definitively assigned using 2D NMR techniques.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of quinoline alkaloids and their derivatives. sci-hub.seresearchgate.netresearchgate.netmdpi.com In a typical LC-MS analysis of this compound, the compound would first be separated from a mixture using a reversed-phase HPLC column. The eluent would then be introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. For this compound (C₁₃H₁₅N, molecular weight 185.27 g/mol ), a prominent ion at m/z 186.12 would be expected. nih.gov Tandem mass spectrometry (MS/MS) can be performed on this parent ion to induce fragmentation and obtain further structural information. nih.gov
Table 3: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on LC conditions |
| Ionization Mode | ESI Positive |
| Parent Ion [M+H]⁺ | m/z 186.12 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile compounds like alkylquinolines. nist.gov In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a unique "fingerprint" for the compound. libretexts.org
The fragmentation of alkylquinolines upon electron impact has been studied, and the patterns are often analogous to those of alkylbenzenes. cdnsciencepub.com For this compound, the molecular ion peak (M⁺) at m/z 185 would be expected. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which in this case would involve the loss of a propyl radical (•C₃H₇) to form a stable ion at m/z 142, or the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 156. Another characteristic fragmentation is the loss of an alkene through a McLafferty-type rearrangement, which would result in the loss of butene (C₄H₈) to give an ion at m/z 129, corresponding to the quinoline radical cation. Further fragmentation of the quinoline ring itself can also occur.
Table 4: Predicted GC-MS Fragmentation Pattern for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 185 | [M]⁺ | Molecular Ion |
| 170 | [M-CH₃]⁺ | Loss of a methyl radical |
| 156 | [M-C₂H₅]⁺ | Loss of an ethyl radical (benzylic cleavage) |
| 142 | [M-C₃H₇]⁺ | Loss of a propyl radical (benzylic cleavage) |
| 129 | [M-C₄H₈]⁺ | Loss of butene (McLafferty rearrangement) |
Note: The relative intensities of the fragment ions can provide further clues about the structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement that confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₁₃H₁₅N), the theoretical exact mass can be calculated with high precision. The molecular ion [M]⁺• or the protonated molecule [M+H]⁺ is observed in the mass spectrum. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would measure the m/z of the molecular ion. researchgate.net A close correlation between the measured mass and the calculated theoretical mass provides strong evidence for the presence of the compound and its specific elemental formula. For instance, the expected monoisotopic mass of this compound is 185.120449483 Da. nih.gov An experimental HRMS result that deviates by only a few parts per million (ppm) from this value would confirm the elemental composition of C₁₃H₁₅N, a key step in its structural elucidation. mdpi.com
The fragmentation pattern observed in the mass spectrum further corroborates the structure. Under electron ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions are characteristic of the compound's structure. For this compound, characteristic fragmentation would involve cleavage of the butyl group.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅N |
| Theoretical Exact Mass | 185.120449483 Da |
| Common Ion Adducts | [M]⁺•, [M+H]⁺ |
| Typical Mass Analyzer | Time-of-Flight (TOF), Orbitrap |
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its quinoline core and the attached butan-2-yl substituent.
The quinoline ring system gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system produce a series of sharp bands in the 1620-1430 cm⁻¹ range. researchgate.net The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ region. researchgate.net
The butan-2-yl group also has characteristic vibrational frequencies. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found between 3000 and 2850 cm⁻¹. echemi.com The C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ range. The presence of these bands confirms the aliphatic nature of the substituent.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Butan-2-yl) |
| 1620 - 1550 | C=N Stretch | Quinoline Ring |
| 1600 - 1430 | C=C Stretch | Aromatic (Quinoline) |
| 1470 - 1365 | C-H Bend | Aliphatic (Butan-2-yl) |
| 900 - 650 | C-H Bend (out-of-plane) | Aromatic (Quinoline) |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic absorption bands in the UV-Vis region. The spectrum arises from the promotion of electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the π-bonding orbitals of the aromatic system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. The solvent used for the analysis can influence the position and intensity of these absorption bands. researchgate.net
For this compound, the spectrum is expected to be similar to that of quinoline, with some shifts in the absorption maxima (λ_max) due to the electronic effect of the alkyl substituent. The butan-2-yl group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Approximate λ_max (nm) | Molar Absorptivity (ε) |
| π→π | 220 - 230 | High |
| π→π | 270 - 280 | Moderate |
| n→π* | 300 - 320 | Low |
Note: Values are approximate and can vary based on the solvent.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the complete structural elucidation of this compound, provided a suitable single crystal can be grown. youtube.com
The process involves irradiating a single crystal of the compound with a beam of X-rays. springernature.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. youtube.com By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
Table 4: Typical Quinoline Ring Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Typical Value |
| C-N Bond Length | ~1.37 Å |
| C-C (aromatic) Bond Length | ~1.36 - 1.42 Å |
| C-N-C Angle | ~117° |
| C-C-C Angle (in ring) | ~118° - 122° |
Note: These are generalized values from related quinoline structures. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of quinoline derivatives. sielc.comsielc.com A reverse-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), can effectively separate this compound from starting materials, by-products, and other impurities. sielc.com By comparing the retention time of the main peak in the sample chromatogram to that of a pure standard, the identity of the compound can be tentatively confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds like this compound. rsc.org In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is highly effective for monitoring reaction progress by analyzing small aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the product.
Table 5: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | Reverse-Phase (e.g., C18, 5 µm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) |
| GC | Capillary (e.g., DB-5, HP-5ms) | Helium or Nitrogen | FID or MS |
Computational and Theoretical Investigations of 2 Butan 2 Yl Quinoline
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a computationally feasible approach to understanding molecular behavior. For 2-(Butan-2-yl)quinoline, DFT calculations offer valuable insights into its geometry, vibrational modes, electronic orbitals, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. bhu.ac.in
Structural Optimization and Vibrational Frequency Analysis
The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as structural optimization. This involves finding the geometry that corresponds to a minimum on the potential energy surface. For quinoline (B57606) derivatives, the optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles. researchgate.netmasjaps.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. masjaps.com
Vibrational frequency analysis not only confirms the stability of the optimized structure but also provides a theoretical infrared (IR) spectrum. masjaps.com By comparing the calculated vibrational modes with experimental IR and Raman spectra, researchers can assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net For instance, the characteristic stretching vibrations of C=N and C=O bonds in related quinoline hydrazone derivatives have been identified through such comparative analysis. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In many quinoline compounds, both the HOMO and LUMO are delocalized over the entire quinoline ring system, indicating that charge transfer can occur throughout the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Properties of a Quinoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | -0.1337 (Hartree) |
| LUMO Energy | -0.09801 (Hartree) |
| HOMO-LUMO Gap | 0.03569 (Hartree) |
Note: Data is illustrative and based on a related quinoline derivative. researchgate.net The specific values for this compound would require a dedicated DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote areas of positive potential, prone to nucleophilic attack. bhu.ac.in
For quinoline-based molecules, MEP maps can identify the most likely sites for protonation and other electrophilic interactions. researchgate.netresearchgate.net The nitrogen atom in the quinoline ring, with its lone pair of electrons, is often a region of high negative potential, making it a primary site for interaction with electrophiles. uni-muenchen.de
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. researchgate.netnih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor (D-π-A) architectures, can exhibit significant NLO responses. nih.gov Quinoline derivatives are among the organic compounds that have been investigated for their NLO properties. researchgate.netresearchgate.net
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a molecule. researchgate.net For a molecule to have a significant NLO response, it generally needs to be non-centrosymmetric. nih.gov The calculated hyperpolarizability values can suggest whether a compound, like this compound, could be a promising candidate for NLO applications. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.deyoutube.com This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com
NBO analysis can quantify the stabilization energy associated with these interactions, providing insights into the molecule's stability and electronic structure. wisc.edu For instance, in a molecule with a methyl group, the donation of electron density from a C-H σ bond to an adjacent empty orbital can be quantified. youtube.com This type of analysis can reveal the intricate electronic delocalization within the this compound structure.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net The process involves generating various conformations of the ligand and fitting them into the binding site of the receptor, followed by scoring the interactions to identify the most favorable binding mode. nih.gov
For quinoline derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide valuable insights into their potential as inhibitors of specific enzymes. nih.govuobaghdad.edu.iqmdpi.com For example, quinoline-based compounds have been docked into the active sites of proteins implicated in cancer and infectious diseases. researchgate.netnih.gov The docking results, including the binding energy (often expressed as a docking score) and the specific interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the receptor's amino acid residues, can help to rationalize the observed biological activity and guide the design of more potent analogs. nih.gov
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |
| CB1a | Thiopyrano[2,3-b]quinoline | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, PHE-15 |
| Gyrase B | Compound C | -8.562 | (Specific residues not detailed) |
| Cysteine protease Spe B | Compound A | -6.762 | (Specific residues not detailed) |
Note: This table presents illustrative data from studies on various quinoline derivatives to demonstrate the type of information obtained from molecular docking. nih.govuobaghdad.edu.iq The specific interactions of this compound would depend on the target protein.
Theoretical Elucidation of Reaction Mechanisms and Energetics
Computational and theoretical investigations provide powerful insights into the reaction mechanisms and energetics associated with this compound. While specific studies on this exact molecule are not extensively documented in public literature, the principles and methodologies are well-established through research on analogous quinoline derivatives. rsc.orgresearchgate.net These studies utilize computational methods, such as Density Functional Theory (DFT), to map out the intricate pathways of chemical reactions. rsc.orgacs.org
Furthermore, computational studies are crucial in understanding the functionalization of the quinoline core. For example, in C-H bond functionalization reactions, which are used to introduce new substituents to the quinoline ring, DFT calculations can clarify the role of catalysts and additives. rsc.org These calculations can model the catalytic cycle, including steps like C-H activation, oxidative addition, and reductive elimination, providing a detailed mechanistic picture that is often challenging to obtain experimentally. rsc.org The influence of electronic factors, such as the effect of electron-donating or electron-withdrawing groups on the quinoline N-oxide, on the reaction pathway and product selectivity can also be effectively modeled. rsc.org
The table below illustrates a hypothetical reaction pathway for the synthesis of a quinoline derivative, highlighting the type of energetic data that can be obtained through theoretical calculations.
| Reaction Step | Description | Calculated Parameter | Hypothetical Value (kcal/mol) |
| 1 | Formation of Aldol (B89426) Adduct | Activation Energy (ΔG‡) | +15.2 |
| 2 | Cyclization | Activation Energy (ΔG‡) | +5.8 |
| 3 | Dehydration | Activation Energy (ΔG‡) | +12.5 |
| Overall | Overall Reaction | Reaction Energy (ΔG) | -25.7 |
This table is illustrative and based on general principles of quinoline synthesis; specific values would require dedicated calculations for this compound.
Conformational Analysis and Stereochemical Implications from Computational Studies
The stereochemical implications of these conformational preferences are significant. The three-dimensional arrangement of the butan-2-yl group relative to the planar quinoline ring can influence how the molecule interacts with other chiral entities, such as biological receptors or chiral catalysts. For instance, in asymmetric synthesis, understanding the preferred conformation is essential for predicting the stereochemical outcome of a reaction.
Computational techniques can also be used to predict chiroptical properties like specific optical rotation. mdpi.com By calculating the optical rotation for different conformers and averaging them based on their calculated population (according to the Boltzmann distribution), a theoretical specific rotation for the molecule can be determined. This calculated value can then be compared with experimental data to assign the absolute configuration (R or S) to a specific enantiomer.
The following table presents a hypothetical conformational analysis of (S)-2-(butan-2-yl)quinoline, illustrating the type of data generated from such a study.
| Conformer | Dihedral Angle (C3-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Contribution to Optical Rotation |
| 1 (Anti) | 180° | 0.00 | +25.3° |
| 2 (Gauche) | 60° | 1.20 | -10.1° |
| 3 (Gauche) | -60° | 1.25 | +5.7° |
Research Applications of 2 Butan 2 Yl Quinoline and Its Derivatives
Role in Catalysis and Ligand Design
The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is fundamental to the use of quinoline derivatives as ligands in catalysis. The substituent at the 2-position, such as the butan-2-yl group, can sterically influence the coordination environment around the metal, thereby tuning the catalyst's activity and selectivity. Quinoline-based ligands have demonstrated significant efficacy in various catalytic processes. researchgate.net
Research has explored the synthesis of coordination compounds involving quinoline scaffolds with various transition metals, including copper (Cu), zinc (Zn), manganese (Mn), and cobalt (Co). researchgate.net The resulting metal complexes have diverse geometries and coordination numbers, which dictate their subsequent chemical reactivity and potential applications. For instance, studies on Cu(II) complexes with NNO-donor Schiff base ligands derived from quinoline have revealed the formation of both mononuclear and dinuclear structures. researchgate.net The specific substituent on the quinoline ring, such as the 2-(butan-2-yl) group, plays a crucial role in determining the steric hindrance around the metal center, which can influence the stability and catalytic activity of the resulting complex.
Table 1: Examples of Metal Complexation with Quinoline-Type Ligands This table presents representative examples of metal complexes formed with quinoline-based ligands to illustrate the principles of coordination chemistry.
| Ligand Type | Metal Ion | Resulting Complex Type | Potential Application Area |
| Quinoline Schiff Base | Cu(II) | Mononuclear & Dinuclear Complexes | Catalysis, Antioxidant Studies |
| Carboxamide-Functionalized Quinoline | Co(III) | Pentadentate Complex | Catalysis |
| 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | Cu(II), Zn(II), Mn(II) | N/A | Anticancer Agents |
| Erlotinib (a quinoline derivative) | Zinc (Zn) | Novel Metal Complex | Pharmaceuticals |
Asymmetric catalysis, which aims to synthesize a specific enantiomer of a chiral molecule, is a critical field in modern chemistry, particularly for the pharmaceutical industry. Chiral ligands are essential components of the catalysts used in these reactions. The 2-(butan-2-yl)quinoline molecule is inherently chiral due to the stereocenter in the sec-butyl group. This intrinsic chirality, or the incorporation of other chiral motifs into quinoline derivatives, makes them highly valuable ligands for creating enantiomerically pure compounds. researchgate.net
Metal complexes of chiral quinoline-based ligands have been successfully employed as catalysts in a wide range of homogeneous and heterogeneous asymmetric reactions. researchgate.net These include crucial carbon-carbon bond-forming reactions, asymmetric hydrogenations, and cycloadditions. researchgate.net The ligand's structure provides a chiral environment around the catalytic metal center, which directs the stereochemical outcome of the reaction, leading to a high enantiomeric excess of the desired product. The functionalization of the quinoline ring is a key strategy for developing novel chiral ligands with improved efficacy and selectivity for various chemical transformations. researchgate.net
Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Quinoline-Metal Complexes This table highlights the versatility of chiral quinoline-based catalysts in various asymmetric transformations.
| Asymmetric Reaction Type | Catalyst System | Significance |
| Carbon–Carbon Bond Formation | Chiral Quinoline Ligand + Metal | Fundamental for building complex organic molecules. |
| Allylic Reactions | Chiral Quinoline Ligand + Metal | Creates chiral centers adjacent to a double bond. |
| Cycloadditions | Chiral Quinoline Ligand + Metal | Constructs cyclic molecules with controlled stereochemistry. |
| Hydrogenations | Chiral Quinoline Ligand + Metal | Produces chiral alcohols and amines from prochiral precursors. |
Exploration in Advanced Materials Science Research
The unique electronic and photophysical properties of the aromatic quinoline ring system have prompted its investigation for applications in advanced materials science. ontosight.ai Quinoline derivatives are being explored as components in organic electronics, such as organic light-emitting diodes (OLEDs), and as functional dyes. The introduction of substituents like the alkyl sec-butyl group can modify the molecule's properties, such as its solubility in organic solvents, its ability to form organized thin films, and its electronic energy levels. ontosight.ai
The extended π-conjugated system of quinoline allows for efficient charge transport and luminescence, which are key characteristics for use in electronic devices. By chemically modifying the quinoline core, researchers can tune the emission color and quantum efficiency of the resulting materials. For example, creating larger conjugated systems by linking quinoline to other aromatic units, such as in quinoline-chalcone derivatives, is a strategy being explored to develop novel functional materials. researchgate.net While specific research on this compound in this context is not widely documented, the principles derived from studies on other substituted quinolines suggest its potential utility. The alkyl group can enhance processability and influence the solid-state packing of the molecules, which in turn affects the material's bulk electronic properties.
Development as Chemical Probes and Biosensors
The inherent fluorescence of many quinoline derivatives makes them attractive candidates for the development of chemical probes and biosensors. The principle behind their use is that the fluorescence properties (such as intensity, wavelength, and lifetime) of the quinoline fluorophore can change in response to its local environment or upon binding to a specific target analyte.
Derivatives can be designed to be highly selective for detecting metal ions, anions, or specific biological molecules. For instance, the nitrogen atom of the quinoline and potentially other appended functional groups can act as a binding site for a target ion. This binding event alters the electronic structure of the quinoline system, leading to a detectable change in its optical signal. This "turn-on" or "turn-off" fluorescent response allows for the qualitative and quantitative detection of the analyte. The development of imino-chromene derivatives, which are structurally related to quinolines, has yielded compounds with significant fluorescence properties suitable for use as fluorescent probes. mdpi.com Similarly, quinoline-based systems have been integrated into electrochemical sensors, demonstrating their versatility in sensing applications. researchgate.net By functionalizing this compound with appropriate receptor units, it is conceivable to develop novel probes for a variety of analytical challenges in chemistry and biology.
Structure Activity Relationship Sar Studies of 2 Butan 2 Yl Quinoline Derivatives
Stereochemical Influences on Biological Activity
A critical and nuanced aspect of the structure of 2-(butan-2-yl)quinoline is its chirality. The butan-2-yl group contains a stereocenter at the second carbon atom, meaning the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(butan-2-yl)quinoline and (S)-2-(butan-2-yl)quinoline.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, pharmacokinetic profiles, and toxicity. nih.gov This is because most biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the three-dimensional shapes of the two enantiomers. This selective interaction often results in one enantiomer (the eutomer) being significantly more potent than the other (the distomer). In some cases, the distomer may be completely inactive or even contribute to off-target effects. For example, the (S)-enantiomer of the common drug ibuprofen (B1674241) is responsible for its anti-inflammatory activity, while the (R)-enantiomer is significantly less active. nih.gov Similarly, for the furoquinoline alkaloids, the (–)-enantiomer was found to be approximately twice as active against Enterococcus faecalis as the (+)-enantiomer. nih.gov
Therefore, the absolute configuration of the chiral center in this compound is expected to be a crucial determinant of its biological function. The precise spatial arrangement of the methyl and ethyl groups around the chiral carbon dictates how the molecule orients itself within a target's binding site. While the general importance of stereochemistry is clear, specific studies detailing the synthesis, chiral separation, and comparative biological evaluation of the individual (R)- and (S)-enantiomers of this compound are not widely reported in the scientific literature. The development of stereoselective synthetic methods would be a critical step to fully elucidate the stereochemical requirements for the activity of this compound and its derivatives. rsc.org
The table below illustrates the conceptual difference in activity that could exist between the enantiomers, based on established pharmacological principles.
| Enantiomer | Configuration | Hypothetical Biological Activity |
| (R)-2-(butan-2-yl)quinoline | R | Could be the more potent enantiomer (eutomer) for a specific biological target. |
| (S)-2-(butan-2-yl)quinoline | S | May exhibit lower potency (distomer), no activity, or a different activity profile altogether. |
This table is illustrative, as specific comparative data for this compound enantiomers is not available in the cited literature.
Computational Approaches to Pharmacophore Modeling and Ligand Design for this compound Analogues
In the quest to design more effective drugs, computational chemistry has become a powerful and indispensable tool. nih.gov For this compound and its analogues, methods like pharmacophore modeling and molecular docking are central to rational ligand design. nih.govontosight.ai
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. sielc.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. sielc.com This model can be generated in two primary ways: ligand-based, by superimposing a set of known active molecules and extracting their common features, or structure-based, by analyzing the key interaction points between a ligand and its target in an experimentally determined 3D structure (e.g., from X-ray crystallography). nih.gov For this compound analogues, a pharmacophore model would likely include a hydrophobic feature for the alkyl side chain and an aromatic ring feature for the quinoline (B57606) core.
Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual databases of compounds. This virtual screening process identifies novel molecules that match the pharmacophore and are therefore likely to be active, prioritizing them for synthesis and biological testing.
Furthermore, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to refine potential hits. nih.gov Molecular docking predicts how a ligand might bind to a receptor's active site and estimates its binding affinity. nih.gov This allows for the in silico design of modifications to the this compound scaffold aimed at improving these interactions. QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities, helping to predict the potency of newly designed molecules. Together, these computational strategies accelerate the drug discovery cycle, reduce costs, and provide deep insights into the molecular determinants of biological activity for this compound analogues.
In Vitro Biological Activity of 2 Butan 2 Yl Quinoline and Its Derivatives
Antimicrobial Activity against Pathogenic Microorganisms
Quinoline (B57606) derivatives have been extensively investigated for their ability to combat a wide range of pathogenic microorganisms. benthamscience.comnih.gov The core structure allows for diverse chemical modifications, leading to compounds with potent and sometimes broad-spectrum antimicrobial effects. nih.gov The emergence of antimicrobial resistance necessitates the development of novel agents, and quinoline derivatives represent a promising avenue for research. nih.gov
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
The antibacterial properties of quinoline derivatives have been demonstrated against a variety of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Many synthesized derivatives show moderate to excellent antibacterial activity, with some exhibiting efficacy against multidrug-resistant strains. biointerfaceresearch.comnih.gov For instance, a study on quinoline-2-one derivatives identified compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from this series was particularly effective, with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov
Another study synthesized nineteen new quinoline derivatives, with compound 5d showing a potent, broad-spectrum effect against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 μg/mL. doaj.org Similarly, a series of novel N-methylbenzofuro[3,2-b]quinoline derivatives showed inhibitory activity against drug-resistant strains like vancomycin-resistant E. faecium. nih.gov The antibacterial activity of some derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. researchgate.net
| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | nih.gov |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | nih.gov |
| Quinoline-2-one derivative (6c) | MRSE | 2.50 | nih.gov |
| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | doaj.org |
| 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid (4a) | E. coli (Gram-negative) | Selectively active | researchgate.net |
| 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione (5a) | S. aureus (Gram-positive) | Selectively active | researchgate.net |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | mdpi.com |
| Quinoline derivative (8) | Vancomycin-resistant E. faecium | 4 | nih.gov |
| Quinoline derivative (6) | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |
Antifungal Properties
The antifungal potential of quinoline derivatives has been well-documented against various fungal pathogens, including yeasts and filamentous fungi. nih.govnih.govresearchgate.net Research has shown that substitutions at different positions of the quinoline nucleus can yield compounds with selective antifungal action. nih.gov For example, certain C-2 substituted quinolines were found to be active against yeasts like Candida species, while other derivatives demonstrated efficacy against filamentous fungi. nih.gov
In one study, a series of quinoline derivatives were tested for in vitro antifungal activity, with compounds 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) , 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) , and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) showing activity comparable to or higher than the standard drug fluconazole. nih.gov Another study found that quinoline-based hydroxyimidazolium hybrids, specifically compounds 7c and 7d , exhibited remarkable activity against Cryptococcus neoformans with a MIC of 15.6 µg/mL. mdpi.com The mechanism of antifungal action for some derivatives is thought to involve the disruption of the fungal cell wall. nih.gov
| Compound/Derivative | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Various Candida species | Comparable to Fluconazole | nih.gov |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Various Candida species | Comparable to Fluconazole | nih.gov |
| Compound 5 | Filamentous fungi | 12.5 - 25 | nih.gov |
| Compounds 2 and 3 | Yeast | 25 - 50 | nih.gov |
| Compound 34 | A. flavus, A. niger, C. neoformans | 25 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 | mdpi.com |
| Quinoline derivative (6) | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | nih.gov |
Antimycobacterial Activity
Several quinoline derivatives have shown promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.govnih.gov Pyrrolo[1,2-a]quinoline derivatives, for instance, have been evaluated for their activity against both the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov In one such study, all eleven tested compounds showed activity against the H37Rv strain, with MICs ranging from 8 to 128 µg/mL. Compound 4j , dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, was the most potent, with an MIC of 8 µg/mL against H37Rv and 16 µg/mL against an MDR strain. nih.gov
Other studies have identified 2-(quinoline-4-yloxy)acetamide-based derivatives with potent effects on the intracellular growth of the MTB H37Rv reference strain. nih.gov Compounds 41 and 42 in this series displayed MIC values of 1.8 µM and 0.3 µM, respectively, and were also active against multidrug-resistant strains. nih.gov Quinoline-based hydroxyimidazolium hybrids have also been tested, with hybrids 7a and 7b showing the most potency against M. tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. mdpi.com
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoline (4j) | M. tuberculosis H37Rv | 8 µg/mL | nih.gov |
| Pyrrolo[1,2-a]quinoline (4j) | MDR M. tuberculosis | 16 µg/mL | nih.gov |
| 2-(Quinoline-4-yloxy)acetamide (41) | MTB H37Rv | 1.8 µM | nih.gov |
| 2-(Quinoline-4-yloxy)acetamide (42) | MTB H37Rv | 0.3 µM | nih.gov |
| 1,2-dihydroquinoline carboxamide (35) | MTB H37Rv | 0.39 µg/mL (IC₅₀) | nih.gov |
| 1,2-dihydroquinoline carboxamide (36) | MTB H37Rv | 0.78 µg/mL (IC₅₀) | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | mdpi.com |
Antitumor and Anticancer Activity in Cell Line Models
The quinoline ring is a key pharmacophore in the design of anticancer agents. rsc.org Derivatives have been shown to exert cytotoxic effects against a wide range of cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization, downregulation of specific genes, and induction of apoptosis. rsc.orgnih.govnih.gov
A series of quinoline derivatives designed as tubulin inhibitors targeting the colchicine (B1669291) binding site demonstrated notable antitumor activity against a panel of 60 cell lines. rsc.org Compound 4c from this series was identified as a particularly potent antiproliferative agent, inhibiting tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and inducing cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. rsc.org Another novel quinoline derivative, 91b1 , showed significant anticancer effects in vitro and in vivo, with its activity likely mediated through the downregulation of the gene Lumican. nih.gov
Furthermore, 2-styrylquinoline (B1231325) derivatives have been synthesized and tested on colon cancer cells, revealing that they can induce cell cycle arrest and activate p53-independent apoptosis. nih.gov In a different study, several 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine derivatives were synthesized, with compounds 4f , 4d , and 4g showing potent cytotoxic activity against both MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values ranging from 6.39 to 9.3 μM. sci-hub.se
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Quinoline derivative (4c) | MDA-MB-231 (Breast) | 17 ± 0.3 μM | Tubulin polymerization inhibition | rsc.org |
| 6-(quinolin-2-ylthio)pyridine (4f) | MCF-7 (Breast) | 6.39 µM | Jak2/STAT3 inhibition | sci-hub.se |
| 6-(quinolin-2-ylthio)pyridine (4f) | A549 (Lung) | 6.9 µM | Jak2/STAT3 inhibition | sci-hub.se |
| 6-(quinolin-2-ylthio)pyridine (4d) | MCF-7 (Breast) | 8.9 µM | Not specified | sci-hub.se |
| 6-(quinolin-2-ylthio)pyridine (4g) | A549 (Lung) | 8.4 µM | Not specified | sci-hub.se |
| Quinoline derivative (91b1) | Various cancer cell lines | Significant anticancer effect | Downregulation of Lumican | nih.gov |
| 2-Styrylquinoline derivatives | HCT 116 (Colon) | Active | Induction of p53-independent apoptosis | nih.gov |
Anti-inflammatory Activity in In Vitro Assays
Quinoline derivatives have also been explored for their anti-inflammatory properties. researchgate.net In vitro assays have demonstrated their potential to inhibit key inflammatory mediators. For example, a study evaluated ten quinoline-carboxylic acid derivatives for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov Several of these derivatives, including quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, showed impressive anti-inflammatory activity, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing significant cytotoxicity to the macrophages. nih.gov
Another review highlighted the synthesis of various resveratrol (B1683913) and glycyrrhetinic acid derivatives incorporating a quinoline structure, which exhibited anti-inflammatory activities. researchgate.net The design of multi-target drugs is a promising strategy for inflammatory diseases, and while not a quinoline itself, the identification of an indoline-based compound as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) showcases a relevant approach for developing novel anti-inflammatory agents. nih.gov
| Compound/Derivative | Assay/Model | Activity | Reference |
|---|---|---|---|
| Quinoline-4-carboxylic acid | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinity (IC₅₀) vs. Indomethacin | nih.gov |
| Quinoline-3-carboxylic acid | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinity (IC₅₀) vs. Indomethacin | nih.gov |
| Quinoline glycyrrhetinic acid derivative (23) | In vitro assays | Exhibited anti-inflammatory effects with low cytotoxicity | researchgate.net |
| Resveratrol-quinoline derivatives (18-22) | In vitro assays | Higher anti-inflammatory activity than parent compound | researchgate.net |
Antiviral Activity in In Vitro Systems
The broad biological profile of quinoline derivatives extends to antiviral activity against various viruses. nih.gov For example, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives have been studied for their activity against orthopoxviruses, with 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid showing high activity. researchgate.net
More recently, in the context of the COVID-19 pandemic, a series of quinoline-3-carboxylate derivatives were investigated for their in vitro activity against a SARS-CoV-2 isolate. nih.gov The most active compounds, 1j and 1o , were found to have a strong binding affinity for the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), as suggested by molecular docking studies. nih.gov Additionally, research on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives revealed their ability to inhibit Zika Virus (ZIKV) replication in vitro, with some compounds showing activity comparable to the antimalarial drug mefloquine. nih.gov
| Compound/Derivative | Virus | Activity/Target | Reference |
|---|---|---|---|
| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High activity | researchgate.net |
| Quinoline-3-carboxylate (1j, 1o) | SARS-CoV-2 | Active in vitro; Binds to NSP5 and NSP14 | nih.gov |
| 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika Virus (ZIKV) | Reduced ZIKV RNA production | nih.gov |
Antileishmanial Activity in Parasite Cultures
The investigation into the antileishmanial properties of 2-substituted quinolines was significantly influenced by the traditional use of extracts from the bark of Galipea longiflora, a Bolivian plant, for treating cutaneous leishmaniasis. mdpi.comnih.gov This led to the isolation and evaluation of several 2-substituted quinoline alkaloids.
Early research identified a number of 2-alkyl-quinolines from Galipea longiflora that exhibited moderate in vitro activity against the promastigote forms of various Leishmania species. nih.gov Among these were compounds structurally similar to 2-(butan-2-yl)quinoline, such as 2-n-propylquinoline and 2-propenylquinoline. These initial screenings laid the groundwork for further development of the quinoline scaffold as a source of antileishmanial agents. mdpi.comnih.gov
Subsequent studies on a variety of 2-substituted quinolines have demonstrated a range of in vitro activities against Leishmania donovani, the causative agent of visceral leishmaniasis. While many of these studies have focused on more complex derivatives to enhance potency, the foundational activity of the simpler 2-alkyl-quinolines remains a key reference point. nih.gov For instance, a study on three unspecified 2-substituted quinolines showed a positive correlation between their in vitro antileishmanial activity against L. donovani and Leishmania mexicana and their affinity for red blood cells. nih.gov
The following table summarizes the in vitro antileishmanial activity of some 2-substituted quinolines, providing context for the potential activity of this compound.
| Compound | Leishmania Species | In Vitro Activity (ICµM) | Reference(s) |
| 2-n-propylquinoline | Leishmania spp. (promastigotes) | 100 - 250 | nih.gov |
| 2-propenylquinoline | Leishmania spp. (promastigotes) | 100 - 250 | nih.gov |
| 2-phenylquinoline | Leishmania spp. | Active at 100 µg/mL | umsa.bo |
| 2-n-pentylquinoline | Leishmania spp. | Active at 100 µg/mL | umsa.bo |
| Assorted 2-substituted quinolines | Leishmania donovani (intramacrophage amastigotes) | IC₅₀ < 10 | nih.gov |
It is important to note that while these findings for structurally related compounds are indicative, specific in vitro antileishmanial data for this compound was not found in the reviewed literature.
In Vitro Enzyme Inhibition Studies
Research into the enzyme-inhibiting properties of the broader quinoline class has identified their potential to interact with various biological targets. For example, certain quinoline-based compounds have been investigated as inhibitors of:
Proteasome: Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the 20S proteasome's chymotrypsin-like activity. nih.gov
HIV-1 Reverse Transcriptase: A series of quinolin-2-one derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov
DNA Modifying Enzymes: Quinoline-based analogs have been shown to inhibit DNA methyltransferases and other DNA-interacting enzymes through mechanisms like DNA intercalation. biorxiv.org
PqsA: Sulfonyladenosine-based mimics of the anthranilyl-AMP reaction intermediate, which incorporate a quinolone scaffold, have been developed as inhibitors of the anthranilyl-CoA synthetase PqsA, an enzyme involved in Pseudomonas aeruginosa quinolone biosynthesis. acs.org
While these examples demonstrate the diverse enzyme inhibitory potential within the quinoline chemical space, they involve derivatives with significantly more complex substitution patterns than this compound. The table below is included to reflect the structure of this report; however, no specific enzyme inhibition data for this compound or its close analogs could be populated from the reviewed sources.
| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀, Kᵢ) | Reference(s) |
| This compound | Not Available | Not Available | |
| 2-Alkyl-quinoline Derivatives | Not Available | Not Available |
Further research is required to determine if this compound possesses any significant in vitro enzyme inhibitory activity.
Emerging Research Trends and Future Perspectives for 2 Butan 2 Yl Quinoline Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is a mature field, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. Future research on 2-(Butan-2-yl)quinoline will likely move beyond traditional condensation reactions and focus on greener and more advanced synthetic strategies.
Mechanochemistry: Ball-milling and other mechanochemical techniques are emerging as powerful tools for organic synthesis, often reducing or eliminating the need for bulk solvents. A recently developed mechanochemical method facilitates the deoxygenative alkynylation of quinoline N-oxides in a single step, a process that traditionally requires an additional deoxygenation step. acs.org Adapting such solvent-free or low-solvent methods for the introduction of the butan-2-yl group at the C-2 position of the quinoline core represents a significant step towards sustainable production.
Photocatalysis and Electrochemistry: Light-mediated reactions offer a high degree of control and can often proceed under mild conditions. Researchers have developed an innovative synthesis using a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into complex 2D/3D fused frameworks. sciencedaily.com The use of pinacolborane was shown to be highly effective for inducing dearomative photocycloaddition on the pyridine (B92270) side of the quinoline. sciencedaily.com Exploring photocatalytic C-H activation or cross-coupling reactions to directly install the butan-2-yl group onto a pre-formed quinoline ring is a promising avenue for future synthetic efforts.
Catalytic C-H Functionalization: Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Developing catalytic systems (e.g., based on transition metals) that can selectively activate the C-2 position of the quinoline ring for coupling with a suitable butane (B89635) precursor would represent a major advance in the synthesis of this compound and other 2-alkylquinolines.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The synthesis of quinoline analogues can be adapted to flow processes, enabling more efficient and reproducible production, which is crucial for generating libraries of derivatives for screening purposes.
These novel methodologies promise not only to make the synthesis of this compound more sustainable but also to facilitate the creation of a diverse range of analogues for structure-activity relationship (SAR) studies.
Application of Advanced Computational and Data Science Approaches
The integration of computational tools is revolutionizing drug discovery and materials science. For this compound, these approaches can accelerate the research and development cycle significantly by providing predictive insights into its properties and interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. For quinoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for anticancer activity. nih.gov These models generate contour maps that highlight which regions of the molecule are important for steric, electrostatic, and other interactions, guiding the design of more potent compounds. nih.gov A similar approach for this compound could predict its potential activities and guide the synthesis of optimized derivatives.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. Docking studies have been instrumental in understanding how quinoline-based inhibitors interact with biological targets like the PqsR receptor in Pseudomonas aeruginosa nih.gov or c-MET kinase in cancer. nih.gov For this compound, docking it against various known protein targets could help prioritize experimental screening efforts by identifying the most likely biological partners.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target receptor over time, offering deeper insights into binding stability and conformational changes. This can be particularly useful for understanding the mechanism of action at an atomic level.
Machine Learning and AI: As large datasets of chemical structures and their associated biological activities become available, machine learning and artificial intelligence algorithms can be trained to predict the properties of new, untested compounds. These models can screen vast virtual libraries of this compound derivatives to identify candidates with desirable characteristics, such as high potency and low predicted toxicity, before committing to costly and time-consuming synthesis. nih.gov
The table below illustrates how different computational approaches could be applied to accelerate research on this compound.
| Computational Approach | Application for this compound Research | Potential Outcome |
| QSAR/CoMFA/CoMSIA | Predict bioactivity based on structural features. | Design of analogues with enhanced potency. nih.gov |
| Molecular Docking | Predict binding affinity and mode to various protein targets. | Prioritization of in vitro assays and target identification. nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic interaction with a biological target. | Understanding of binding stability and mechanism. nih.gov |
| In Silico Toxicity Profiling | Predict potential adverse effects and drug-likeness properties. | Early-stage deselection of candidates with unfavorable profiles. nih.gov |
Exploration of Undiscovered In Vitro Bioactivities and Mechanisms
The quinoline nucleus is a privileged scaffold, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net While some 2-alkylquinolines have been investigated, the full biological potential of this compound remains largely unexplored.
Antimicrobial Activity: 2-Alkylquinolines produced by bacteria like Pseudomonas aeruginosa are known to act as quorum sensing molecules and possess antimicrobial properties. mdpi.comnih.gov Future research should involve screening this compound against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. researchgate.net Given that some quinoline derivatives act as DNA gyrase inhibitors, this is a plausible mechanism to investigate for this compound. nih.gov
Anticancer Activity: Numerous quinoline derivatives have been developed as anticancer agents, targeting various pathways including receptor tyrosine kinases (e.g., c-Met, EGFR), the PI3K/Akt/mTOR pathway, and topoisomerases. nih.govnih.gov The antiproliferative activity of this compound should be systematically evaluated against a panel of human cancer cell lines representing different tumor types. researchgate.net
Antiviral and Antiparasitic Activity: Quinolines are famous for their use as antimalarial drugs (e.g., chloroquine). mdpi.com More recently, they have been investigated for activity against other parasites like Leishmania and Trypanosoma cruzi, as well as various viruses. mdpi.comnih.govmdpi.commdpi.com Studies have shown that 2-substituted quinolines can have potent antileishmanial activity. mdpi.com Therefore, screening this compound against these pathogens is a logical next step.
Enzyme Inhibition: The quinoline scaffold is present in many enzyme inhibitors. For example, certain quinolineacrylamides are selective inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy. nih.gov Screening this compound against diverse enzyme families (kinases, proteases, deacetylases, etc.) could uncover novel and specific inhibitory activities.
The following table summarizes potential, yet underexplored, bioactivities for this compound based on the known activities of related compounds.
| Potential Bioactivity | Known Target/Mechanism for Related Quinolines | Reference |
| Antibacterial | DNA Gyrase Inhibition, Quorum Sensing Modulation | mdpi.comnih.gov |
| Antifungal | Inhibition of Gwt1 protein in GPI biosynthetic pathway | nih.gov |
| Anticancer | Inhibition of c-Met, EGFR, PI3K/Akt/mTOR, Topoisomerase II | nih.govnih.gov |
| Antileishmanial | Multiple targets, potential immune modulation | mdpi.com |
| Antiviral | Blocking viral entry (e.g., S protein-ACE2 interaction) | mdpi.com |
| Enzyme Inhibition | Histone Deacetylase (HDAC) Inhibition | nih.gov |
Integration with Chemical Biology Techniques for Target Identification
A critical challenge in discovering new drugs is identifying the specific biological molecule (the "target") that a bioactive compound interacts with to produce its effect. Chemical biology provides powerful tools to address this challenge, moving beyond simply observing a biological effect to understanding its molecular origins.
Affinity-Based Probes: A key strategy involves modifying this compound to create a chemical probe. This is typically done by introducing a "handle," such as an alkyne or azide (B81097) group, that can be used in "click chemistry" reactions. This modified probe retains its biological activity but can be used to covalently link to its protein target. Subsequent proteomic analysis can then identify the captured protein(s).
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of entire enzyme families. If this compound is found to be an enzyme inhibitor, a competitive ABPP experiment can be performed. In this setup, cell lysates are pre-incubated with this compound before adding a broad-spectrum probe. The compound will block the probe from binding to its specific target, and this absence of a signal can be detected by mass spectrometry, thus revealing the target.
Computational Target Identification: As mentioned previously, computational methods can predict potential protein targets. nih.gov For instance, identifying proteins with binding pockets that are structurally similar to those of known targets for other quinoline derivatives can generate a list of high-probability candidates for experimental validation. nih.gov This in silico approach can significantly narrow down the search space for experimental target identification.
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells or cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to identify which protein(s) were stabilized by the compound, thus revealing its target(s).
The integration of these advanced techniques will be crucial for elucidating the mechanism of action of this compound, transforming it from a simple chemical structure into a well-understood molecular tool with defined biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
